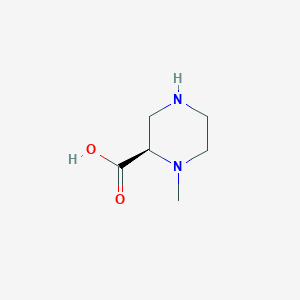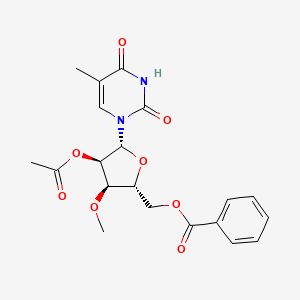![molecular formula C5H2NO3S2- B13904993 sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a unique structure combining sulfur and nitrogen atoms within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-halobenzamides with carbon disulfide under copper-catalyzed conditions. This method yields the target compound through a consecutive process involving the formation of S-C and S-N bonds . The reaction conditions often include the use of a copper catalyst, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thione form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thieno ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thione forms, and various substituted thieno derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects involves its interaction with molecular targets through hydrogen bonding and coordination interactions . These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Isothiazole: A related compound with a similar ring structure but different reactivity and applications.
Benzisothiazole: Another similar compound used in various chemical and biological applications.
Uniqueness
Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the thieno ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
特性
分子式 |
C5H2NO3S2- |
|---|---|
分子量 |
188.2 g/mol |
IUPAC名 |
1,1-dioxothieno[2,3-d][1,2]thiazol-3-olate |
InChI |
InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7)/p-1 |
InChIキー |
XVCRMQNYJBQTPD-UHFFFAOYSA-M |
正規SMILES |
C1=CSC2=C1S(=O)(=O)N=C2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)



![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)


![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)



